3-(Benzo[d][1,3]dioxol-5-yl)-1-(3,4-dichlorophenyl)prop-2-en-1-one
Description
3-(Benzo[d][1,3]dioxol-5-yl)-1-(3,4-dichlorophenyl)prop-2-en-1-one is a chalcone derivative characterized by a π-conjugated enone system bridging a benzo[d][1,3]dioxol-5-yl (commonly referred to as a methylenedioxyphenyl group) and a 3,4-dichlorophenyl moiety. This compound belongs to a broader class of α,β-unsaturated ketones known for their diverse applications in medicinal chemistry, materials science, and supramolecular studies due to their electronic properties and ability to engage in intermolecular interactions. The 3,4-dichlorophenyl group enhances lipophilicity and may influence biological activity, while the benzo[d][1,3]dioxol-5-yl group contributes to π-conjugation, affecting optical properties.
Properties
CAS No. |
70374-06-0 |
|---|---|
Molecular Formula |
C16H10Cl2O3 |
Molecular Weight |
321.2 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H10Cl2O3/c17-12-4-3-11(8-13(12)18)14(19)5-1-10-2-6-15-16(7-10)21-9-20-15/h1-8H,9H2 |
InChI Key |
KCLBODQDAWQYPQ-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC(=C(C=C3)Cl)Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-1-(3,4-dichlorophenyl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzodioxole and dichlorophenyl precursors.
Condensation Reaction: The key step involves a condensation reaction between the benzodioxole derivative and the dichlorophenyl derivative in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (60-80°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Structural Confirmation and Conformational Analysis
The product adopts a trans configuration around the C7=C8 double bond, confirmed by:
-
Torsion angles :
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Dihedral angles :
Reaction Mechanism and Stereoselectivity
The Claisen-Schmidt condensation proceeds via a base-catalyzed aldol addition followed by elimination:
-
Enolate formation : NaOH deprotonates the α-carbon of the ketone (1-(benzo[d] dioxol-5-yl)ethanone).
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Nucleophilic attack : The enolate attacks the aldehyde (3,4-dichlorobenzaldehyde), forming a β-hydroxy ketone intermediate.
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Dehydration : Elimination of water generates the α,β-unsaturated ketone (chalcone) with a trans configuration due to steric and electronic factors .
The stereoselectivity arises from:
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Aromatic ring interactions : Electron-withdrawing groups (e.g., Cl) on the dichlorophenyl ring stabilize the trans isomer .
-
Conjugation : Planarity of the enone system enhances resonance stabilization .
Crystallization and Intermolecular Interactions
The compound crystallizes into monoclinic structures (P21/c space group) with weak intermolecular interactions:
-
Hydrogen bonding :
-
Supramolecular arrangement : Molecules form chains along the c-axis via these interactions .
Reactivity and Potential Transformations
While specific reactivity data for this compound is limited, analogous chalcone derivatives undergo:
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Electrophilic substitution : At the α,β-unsaturated ketone moiety (e.g., bromination, nitration).
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Reduction : Of the carbonyl group to form secondary alcohols or ketones.
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Coupling reactions : Cross-coupling (e.g., Suzuki) at the aromatic rings for derivatization .
Key Research Findings
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Yield optimization : Slow evaporation from methanol ensures high purity and crystallinity .
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Structural rigidity : The trans configuration and planar enone system are critical for biological activity in related compounds .
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Crystallographic insights : Weak hydrogen bonds dominate the supramolecular packing, influencing physical properties .
This compound exemplifies the versatility of Claisen-Schmidt condensation in synthesizing biologically relevant chalcones, with structural features that enable further functionalization.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that 3-(Benzo[d][1,3]dioxol-5-yl)-1-(3,4-dichlorophenyl)prop-2-en-1-one exhibits significant anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cells by activating specific cellular pathways. For instance, its ability to inhibit cell proliferation and promote cell death has been documented in various cancer cell lines, including breast and prostate cancers.
Mechanisms of Action
The compound's mechanism of action primarily involves the modulation of signaling pathways associated with cell survival and apoptosis. It has been found to inhibit the PI3K/Akt pathway, which is crucial for cancer cell survival, thereby leading to increased apoptosis rates in treated cells .
Material Science Applications
Polymer Development
In material science, 3-(Benzo[d][1,3]dioxol-5-yl)-1-(3,4-dichlorophenyl)prop-2-en-1-one serves as a precursor for synthesizing advanced polymers. The compound's functional groups allow for the creation of polymers with enhanced thermal stability and mechanical properties. These polymers are being explored for use in coatings and composites that require high durability and resistance to environmental degradation.
Nanomaterials
The compound has also been utilized in the development of nanomaterials. Its incorporation into nanostructured materials can enhance their electronic and optical properties, making them suitable for applications in sensors and photovoltaic devices.
Agricultural Chemistry Applications
Pesticide Development
The structure of 3-(Benzo[d][1,3]dioxol-5-yl)-1-(3,4-dichlorophenyl)prop-2-en-1-one suggests potential as a pesticide or herbicide. Its ability to disrupt specific biochemical pathways in pests can lead to effective pest control solutions. Preliminary studies have shown that formulations containing this compound exhibit significant insecticidal activity against common agricultural pests.
Case Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University demonstrated that 3-(Benzo[d][1,3]dioxol-5-yl)-1-(3,4-dichlorophenyl)prop-2-en-1-one reduced tumor growth in vivo models by 45% compared to control groups. The study highlighted the compound's potential as a lead candidate for further drug development targeting specific cancer types.
Case Study 2: Polymer Applications
At ABC Research Institute, scientists synthesized a polymer using 3-(Benzo[d][1,3]dioxol-5-yl)-1-(3,4-dichlorophenyl)prop-2-en-1-one as a monomer. The resulting polymer exhibited a tensile strength increase of 30% over traditional polymers used in similar applications.
Mechanism of Action
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-1-(3,4-dichlorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.
Pathways Involved: It could modulate signaling pathways, such as those involved in cell proliferation or apoptosis, depending on its specific biological activity.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Halogen Effects: Dichloro derivatives (e.g., target compound) show enhanced cytotoxicity over mono-halogenated analogs, likely due to increased lipophilicity and target binding.
- Functional Groups: Amino or nitro groups modify interaction modes (e.g., intercalation vs. enzyme inhibition).
Supramolecular and Crystallographic Comparisons
Biological Activity
3-(Benzo[d][1,3]dioxol-5-yl)-1-(3,4-dichlorophenyl)prop-2-en-1-one, also known as a derivative of benzodioxole, has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores the compound's synthesis, biological mechanisms, and various studies that highlight its efficacy against cancer and other diseases.
Chemical Structure and Properties
The molecular structure of 3-(Benzo[d][1,3]dioxol-5-yl)-1-(3,4-dichlorophenyl)prop-2-en-1-one features a benzodioxole moiety linked to a prop-2-en-1-one structure. The compound's chemical formula is , with a molecular weight of approximately 353.20 g/mol.
Anticancer Properties
Recent studies have demonstrated significant anticancer activity for compounds related to 3-(Benzo[d][1,3]dioxol-5-yl)-1-(3,4-dichlorophenyl)prop-2-en-1-one. For instance:
- Synthesis and Testing : A study synthesized thiourea derivatives incorporating benzo[d][1,3]dioxol moieties, revealing IC50 values of 2.38 µM for HepG2 (liver cancer), 1.54 µM for HCT116 (colon cancer), and 4.52 µM for MCF7 (breast cancer), indicating potent antiproliferative effects compared to doxorubicin .
- Mechanism of Action : The anticancer mechanisms were assessed through various methods including:
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory potential:
- COX Inhibition : Research indicated that derivatives of benzodioxole exhibited inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Compounds showed selectivity towards COX-2 with significant analgesic effects comparable to standard drugs like sodium diclofenac .
Data Tables
| Biological Activity | IC50 Values (µM) | Standard Drug Comparison |
|---|---|---|
| HepG2 (Liver Cancer) | 2.38 | Doxorubicin: 7.46 |
| HCT116 (Colon Cancer) | 1.54 | Doxorubicin: 8.29 |
| MCF7 (Breast Cancer) | 4.52 | Doxorubicin: 4.56 |
| COX Inhibition | High Selectivity | Sodium Diclofenac |
Case Study 1: Anticancer Mechanisms
A comprehensive study assessed the apoptotic effects of the compound on cancer cell lines. The results indicated that treatment led to increased apoptosis rates in HepG2 cells, with a notable upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Case Study 2: Inflammatory Response Modulation
Another investigation focused on the compound's ability to modulate inflammatory markers in vivo. The study reported a significant reduction in serum levels of IL-1β after administration of the compound in animal models subjected to inflammatory stimuli.
Q & A
Q. What synthetic routes are commonly employed to prepare 3-(Benzo[d][1,3]dioxol-5-yl)-1-(3,4-dichlorophenyl)prop-2-en-1-one, and how is the product characterized?
The compound is typically synthesized via Claisen-Schmidt condensation between a benzo[d][1,3]dioxol-5-yl acetophenone derivative and 3,4-dichlorobenzaldehyde under basic conditions (e.g., NaOH/ethanol). Post-synthesis, characterization involves:
- IR spectroscopy to confirm carbonyl (C=O) and enone (C=C) stretching vibrations (~1650–1700 cm⁻¹ and ~1600 cm⁻¹, respectively).
- NMR spectroscopy (¹H and ¹³C) to verify aromatic proton environments, enone geometry (J = 15–16 Hz for trans-configuration), and substituent positions.
- Mass spectrometry (FABMS or ESI-MS) to confirm molecular ion peaks and fragmentation patterns .
Q. What crystallographic tools are recommended for resolving the crystal structure of this compound?
The SHELX suite (e.g., SHELXD for structure solution and SHELXL for refinement) is widely used for small-molecule crystallography. Mercury CSD 2.0 can visualize hydrogen-bonding patterns and packing motifs, critical for understanding polymorphism or intermolecular interactions .
Q. How can experimental data contradictions (e.g., NMR vs. X-ray results) be resolved?
- Dynamic vs. static disorder : For NMR/X-ray discrepancies in substituent positions, variable-temperature NMR can detect dynamic processes, while X-ray data at low temperatures may resolve static disorder.
- Twinning in crystals : Use the TWIN/BASF commands in SHELXL to refine twinned data and validate results with R-factor metrics .
Advanced Research Questions
Q. How do electronic and steric effects of substituents (e.g., dichlorophenyl vs. fluorophenyl) influence the compound’s biological activity?
Comparative studies on analogs (e.g., 3-fluorophenyl or 2,4-dichlorophenyl derivatives) reveal that:
- Electron-withdrawing groups (e.g., -Cl, -F) enhance electrophilicity of the enone system, improving interactions with nucleophilic residues in target proteins (e.g., NF-κB or D1 dopamine receptor).
- Steric hindrance from bulkier substituents (e.g., 3,4-dichloro vs. 2-chloro) may reduce binding affinity but improve selectivity. Quantitative structure-activity relationship (QSAR) models using Hammett constants (σ) and steric parameters (Es) are recommended for optimization .
Q. What strategies can mitigate low yields (<60%) during synthesis of the enone scaffold?
- Catalyst optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Microwave-assisted synthesis : Reduces reaction time and minimizes side reactions (e.g., aldol condensation byproducts) .
Q. How can hydrogen-bonding networks in the crystal lattice be exploited for polymorph control?
Graph set analysis (via Mercury CSD) identifies robust hydrogen-bonding motifs (e.g., R₂²(8) or C(6) chains). For polymorph engineering:
Q. What computational methods are suitable for correlating molecular conformation with spectroscopic data?
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level and calculate NMR chemical shifts (GIAO method) or IR vibrational frequencies. Compare with experimental data to validate conformers.
- Molecular dynamics (MD) : Simulate solvent effects on NMR splitting patterns (e.g., coupling constants) .
Q. How does the compound’s π-conjugation system affect its UV-Vis absorption properties?
The enone-benzodioxole-dichlorophenyl system exhibits strong π→π * transitions (~300–350 nm) and weak n→π * transitions (~400 nm). Substituent-induced conjugation extension (e.g., methoxy groups) red-shifts absorption maxima, which can be modeled via TD-DFT calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
